molecular formula C15H16N2O B112753 2-amino-N,3-diphenylpropanamide CAS No. 5426-73-3

2-amino-N,3-diphenylpropanamide

Cat. No.: B112753
CAS No.: 5426-73-3
M. Wt: 240.3 g/mol
InChI Key: DSPLSFBRERHHIN-UHFFFAOYSA-N
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Description

2-amino-N,3-diphenylpropanamide is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N,3-diphenylpropanamide can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-3-phenylpropanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

2-amino-N,3-diphenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-N,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • DL-α-Aminohydrocinnamanilide
  • α-Amino-N-phenylbenzenepropanamide
  • DL-Phenylalanine Anilide
  • NSC 14318

Uniqueness

2-amino-N,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

Overview

2-Amino-N,3-diphenylpropanamide, also known as a chiral amide, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This compound features an amino group and two phenyl rings attached to a propanamide backbone, which contributes to its unique properties.

  • Chemical Formula : C16_{16}H18_{18}N2_2O
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 5426-73-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate enzyme activity and influence biochemical pathways. Notably, it has been studied for its potential anti-inflammatory effects by inhibiting enzymes involved in inflammatory responses.

Biological Activities

  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation by inhibiting specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory pathway.
  • Antiviral Activity :
    • Research indicates that derivatives of this compound can target viral capsid proteins, specifically in the context of HIV-1. These compounds exhibit dual mechanisms of action by competing against host factors for binding and inducing premature uncoating of the virus .
  • Analgesic Properties :
    • Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

Case Study 1: Anti-inflammatory Activity

A study investigated the effect of this compound on rat models with induced inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose25
Medium Dose50
High Dose70

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that compounds derived from this compound effectively inhibited HIV-1 replication by targeting the viral capsid. The half-maximal inhibitory concentration (IC50) was determined to be significantly lower than that of existing antiviral agents.

CompoundIC50 (µM)
This compound5
PF7410
Control (No Treatment)>100

Applications in Research and Industry

This compound serves multiple roles across various fields:

  • Medicinal Chemistry : As a building block for developing new therapeutic agents targeting inflammation and viral infections.
  • Biochemical Probes : Used in studies investigating enzyme mechanisms and interactions.
  • Pharmaceutical Development : Potential applications in formulating drugs aimed at treating chronic pain and inflammatory diseases.

Properties

IUPAC Name

2-amino-N,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPLSFBRERHHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279848
Record name 2-amino-N,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-73-3
Record name 5426-73-3
Source DTP/NCI
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Record name 2-amino-N,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N,3-diphenylpropanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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